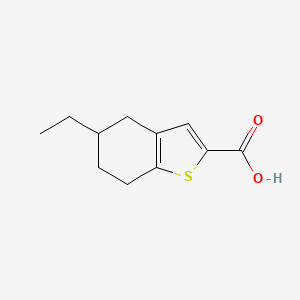

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h6-7H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTMCDUVHSBKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388194 | |

| Record name | 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590355-40-1 | |

| Record name | 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Formation and Subsequent Hydrolysis

Detailed Synthetic Procedure Example

A representative synthetic procedure for a related benzothiophene carboxylic acid derivative is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4,5,6,7-Tetrahydro-benzothiophene-3-carboxylic acid methyl ester in ethanol, heated at 60-80 °C for several hours | Esterification and partial saturation step |

| 2 | Acidification with concentrated HCl to pH 2, filtration, washing with water and hexane | Isolation of carboxylic acid solid |

| 3 | Purification by recrystallization or chromatography | Obtaining pure 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |

This method yields the target compound as a dark brown solid with moderate yield (~50%).

Catalysts and Coupling Agents

- HATU/DIPEA : Used for efficient amide bond formation between amines and carboxylic acids.

- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Another coupling agent used in amide formation reactions in DMSO solvent.

- Acetic anhydride : Used as a cyclization agent in the preparation of intermediates leading to benzothiophene derivatives.

- Ultrasonication and heating : Employed to promote reaction rates and yields in some protocols.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amide formation with HATU/DIPEA | 4,5,6,7-tetrahydro-benzothiophene derivatives, amines, HATU, DIPEA | Room temperature to 100 °C, DMSO or acetonitrile solvent, overnight stirring | High coupling efficiency, versatile substituent introduction | Requires expensive coupling agents |

| Gewald reaction | Ketones/aldehydes, α-cyanoesters, sulfur, base | Mild to moderate temperatures, base catalysis | Direct synthesis of 2-aminothiophenes, scalable | Multi-step to reach carboxylic acid |

| Decyclization of iminofurans | Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylidene]amino derivatives, secondary amines/alcohols | Heating in acetic anhydride or other solvents | Novel ring-opening approach, yields functionalized acids | Requires specific starting materials |

Research Findings and Characterization

- The synthesized 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid and its derivatives have been characterized by 1H and 13C NMR spectroscopy , IR spectrometry , and elemental analysis to confirm structure and purity.

- Analytical techniques such as HPLC are used for purification and yield optimization.

- The compounds have shown promising biological activities, including analgesic effects, indicating the importance of precise synthetic control in preparation.

This comprehensive overview of preparation methods for 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid highlights the importance of coupling chemistry, ring transformations, and functional group manipulations in its synthesis. The choice of method depends on available starting materials, desired substituents, and scalability considerations.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at position 2 participates in classical acid-derived reactions:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub> | Ethyl 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | Prodrug synthesis |

| Amidation | NH<sub>3</sub> or amines | 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | Bioactive intermediate |

| Salt Formation | NaOH/KOH | Sodium/potassium carboxylate salt | Enhanced solubility for formulations |

Functionalization of the Thiophene Ring

The tetrahydro-benzothiophene core undergoes electrophilic substitution and redox reactions:

Electrophilic Substitution

-

Halogenation :

Reacts with Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid to yield 3-halo derivatives (e.g., 3-chloro or 3-bromo). Position 3 is activated due to electron-donating effects of the ethyl group .

Oxidation

-

Thiophene Ring Oxidation :

Treatment with H<sub>2</sub>O<sub>2</sub> or m-CPBA selectively oxidizes the sulfur atom to sulfoxide or sulfone, altering electronic properties.

Reduction Reactions

Derivatization via Acyl Chloride Intermediate

Conversion to 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride (using SOCl<sub>2</sub> or PCl<sub>5</sub>) enables further reactions:

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit RORγt receptor modulation, critical in autoimmune diseases. Key modifications include:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exhibit antitumor properties. For instance, a study published in ARKIVOC demonstrated the synthesis and screening of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[b]thien-2-yl)-2-arylhydrazono-3-oxobutanamide derivatives for their cytotoxic effects against cancer cell lines .

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory agents. A study highlighted the synthesis of thienopyrimidine derivatives from this compound, which showed promising anti-inflammatory activity in vitro .

Materials Science

Dye Synthesis

The compound is also used in the synthesis of azo dyes. A notable study detailed the preparation of azo benzo[b]thiophene derivatives and their application as disperse dyes on polyester fibers. These dyes were characterized by their vibrant colors and stability under various conditions .

| Dye Type | Synthesis Method | Application |

|---|---|---|

| Azo Dyes | Reaction with diazonium salts | Textile dyeing |

| Thienopyrimidine Derivatives | Cyclization reactions | Pharmaceutical formulations |

Case Studies

-

Thienopyrimidine Derivatives

- Study Reference : Bollettino Chimico Farmaceutico (1996)

- Findings : The synthesized derivatives showed significant anti-inflammatory activity and potential for further development as therapeutic agents.

-

Azo Dye Development

- Study Reference : Turkish Journal of Chemistry (2001)

- Findings : The synthesized azo dyes exhibited excellent dyeing performance on polyester fibers, indicating their commercial viability.

Mechanism of Action

The mechanism of action of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid and its analogs:

Structural and Physicochemical Differences

- Fluorine substituents (e.g., 4,4-difluoro analog) introduce electronegativity, enhancing metabolic stability and influencing hydrogen-bonding interactions . tert-Butyl groups provide extreme steric hindrance, which may limit rotational freedom but improve lipophilicity .

Molecular Weight and Melting Points :

Biological Activity

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (C₁₁H₁₄O₂S) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄O₂S

- CAS Number : 590355-40-1

- MDL Number : MFCD03945870

- Structure : The compound features a tetrahydrobenzothiophene core with a carboxylic acid functional group, which is critical for its biological activity.

Anti-inflammatory Properties

Research indicates that thiophene derivatives, including 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, exhibit significant anti-inflammatory effects. A study highlighted the compound's ability to inhibit the activity of enzymes involved in inflammatory pathways:

- Inhibition of COX and LOX Enzymes : The compound has shown an IC50 value of 29.2 µM against the 5-lipoxygenase (5-LOX) enzyme, indicating its potential as an anti-inflammatory agent .

Lipid Metabolism Modulation

Another significant aspect of this compound is its effect on lipid metabolism. In a study involving diet-induced obesity (DIO) mice:

- Lipid-lowering Effects : The compound was administered at a dosage of 15 mg/kg/day for seven weeks. Results demonstrated a reduction in hepatic lipid accumulation and improved glucose tolerance. The mechanism involved suppression of the SREBP-1c pathway, which regulates lipid biosynthesis .

The biological activities of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and lipid metabolism.

- Gene Expression Modulation : It negatively regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-8 .

- AMPK Pathway Activation : It enhances the phosphorylation of AMPK and Raptor while suppressing mTOR phosphorylation in hepatocytes, contributing to its lipid-lowering effects .

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory potential of various thiophene derivatives including the target compound. The results indicated that compounds with similar structures effectively reduced inflammation markers in animal models .

Study on Lipid Metabolism

In another research effort focused on DIO mice treated with the compound, significant improvements were noted in lipid profiles and glucose metabolism. The study concluded that targeting the SREBP pathway may offer therapeutic benefits for metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid compared to other thiophene derivatives:

| Compound | Anti-inflammatory Activity | Lipid Metabolism Modulation | Key Mechanism |

|---|---|---|---|

| 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | IC50 = 29.2 µM (5-LOX) | Significant reduction in hepatic lipids | Inhibition of SREBP pathway |

| Other Thiophene Derivative A | IC50 = 25 µM (COX) | Moderate effect on lipids | COX inhibition |

| Other Thiophene Derivative B | IC50 = 30 µM (LOX) | Minimal effect on lipids | Cytokine modulation |

Q & A

Q. What are the common synthetic routes for 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid?

- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization, esterification, and hydrolysis. For example:

- Step 1 : Ethyl ester formation using ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a precursor, followed by hydrolysis to yield the carboxylic acid derivative .

- Step 2 : Substituent introduction (e.g., ethyl groups) via alkylation or condensation reactions. Evidence from related benzothiophene derivatives highlights the use of tetrahydrobenzo[b]thiophene scaffolds modified with acetyl or benzamido groups .

Key Characterization Tools : IR spectroscopy (C=O stretching at ~1724 cm⁻¹), melting point analysis, and X-ray crystallography for structural confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O at ~1662–1724 cm⁻¹, NH stretches at ~3222 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry, including dihedral angles (e.g., 3.1–3.6° between thiophene rings and substituents) and hydrogen-bonding networks (O–H···O interactions forming dimers) .

- NMR : Confirms regiochemistry and substituent positions (e.g., ethyl group integration and splitting patterns in -NMR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in amidation steps .

- Catalysis : Use of coupling agents like HATU or DCC for amide bond formation, improving yields to >70% .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., ethyl ester hydrolysis) .

Example : Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate synthesis achieved 94% yield under optimized acetoxylation conditions .

Q. What strategies resolve contradictions in structural data for benzothiophene derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography with DFT calculations to reconcile discrepancies in bond lengths or angles .

- Hydrogen Bond Analysis : For crystal structures, validate dimerization patterns (e.g., O–H···O interactions) against spectroscopic data .

Case Study : In 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, X-ray data confirmed planar thiophene-carboxylic acid alignment, resolving earlier NMR-based ambiguities .

Q. How are biological activities of this compound assessed in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Evaluate antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains .

- Molecular Docking : Screen against targets like kinases or GPCRs using software (e.g., AutoDock Vina) to predict binding affinities .

Example : Derivatives with pyridinylpiperazinyl groups showed moderate activity against cancer cell lines, linked to their thiophene-carboxylic acid pharmacophore .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.